molecular formula C21H18F2O5 B11004263 methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11004263
M. Wt: 388.4 g/mol
InChI Key: RRQWAXGTVDQXCM-UHFFFAOYSA-N
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Description

Methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-difluorobenzyl group and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetate and 2,4-difluorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the acetate group by the 2,4-difluorobenzyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to the presence of the 2,4-difluorobenzyl group, which imparts distinct chemical and biological properties compared to similar compounds

Biological Activity

Methyl {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H18F2O4\text{C}_{19}\text{H}_{18}\text{F}_2\text{O}_4

This structure features a coumarin core modified with a difluorobenzyl ether and an acetate moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

  • Cell Viability Assays :
    • The compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 9.54 μM, indicating strong growth inhibition .
    • In another study, it showed selective activity against tumor-associated carbonic anhydrase IX (hCA IX), with an IC50 of 21.8 nM, highlighting its potential as a targeted therapeutic agent .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

These actions contribute to reduced tumor growth and metastasis.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has favorable absorption characteristics and bioavailability in preclinical models.

  • Oral Bioavailability :
    • The compound showed over 90% oral bioavailability in animal studies, indicating effective systemic absorption post-administration .

Comparative Efficacy

To provide a clearer understanding of its biological activity compared to other compounds, the following table summarizes the IC50 values against various cell lines:

Compound NameCell LineIC50 (μM)Mechanism
Methyl {7...MCF-79.54Apoptosis induction
Compound AMCF-716.1Apoptosis induction
Compound BhCA IX21.8Enzyme inhibition

Case Studies

Several case studies have investigated the therapeutic implications of this compound:

  • Study on Breast Cancer :
    • A recent study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound binds effectively to the active site of hCA IX, suggesting a competitive inhibition mechanism .

Properties

Molecular Formula

C21H18F2O5

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H18F2O5/c1-11-15-6-7-18(27-10-13-4-5-14(22)8-17(13)23)12(2)20(15)28-21(25)16(11)9-19(24)26-3/h4-8H,9-10H2,1-3H3

InChI Key

RRQWAXGTVDQXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F)CC(=O)OC

Origin of Product

United States

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